Pgd2-IN-1

Vue d'ensemble

Description

MDK66671 is a prostaglandin D2(PGD2) inhibitor. MDK66671 has CAS#885066-67-1, in which the last five digit was used in its name.

Activité Biologique

Pgd2-IN-1 is a compound that inhibits the synthesis of prostaglandin D2 (PGD2), a lipid mediator involved in various biological processes, including inflammation, immune response, and neuronal activity. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in conditions where PGD2 plays a detrimental role, such as asthma, allergic responses, and neurodegenerative diseases.

This compound functions primarily by inhibiting the enzyme lipocalin-type prostaglandin D synthase (L-PGDS), which is responsible for the production of PGD2 from its precursor arachidonic acid. By blocking this enzyme, this compound reduces the levels of PGD2, thereby modulating its associated biological activities.

Biological Effects of PGD2

PGD2 has been shown to have diverse effects on various cell types and biological systems:

- Immune Response : PGD2 is known to be an anti-inflammatory mediator that inhibits the recruitment of mast cells into tissues, thus playing a protective role in allergic reactions . However, excessive PGD2 can exacerbate inflammatory conditions and promote allergic responses.

- Neuronal Activity : Research indicates that PGD2 can induce neuronal cell death through its metabolites rather than through direct receptor activation. This cytotoxicity is mediated by cyclopentenone prostaglandins (CyPGs), which are formed from PGD2 and can induce apoptosis in neurons .

- Receptor Activation : PGD2 exerts its effects through two main G protein-coupled receptors: DP1 and CRTH2. Activation of DP1 is associated with pro-inflammatory responses, while CRTH2 mediates anti-inflammatory effects . The balance between these pathways is critical for maintaining homeostasis in immune responses.

Case Studies

Several studies have highlighted the implications of PGD2 modulation through this compound:

- Asthma Models : In murine models of asthma, this compound demonstrated a reduction in airway hyperresponsiveness and inflammation by decreasing PGD2 levels. This suggests potential therapeutic benefits in treating asthma exacerbations linked to elevated PGD2 .

- Neurodegenerative Diseases : In studies involving neuronal cultures, this compound was shown to protect against PGD2-induced cell death. This indicates its potential as a neuroprotective agent in conditions like Alzheimer's disease where PGD2 levels are elevated .

Data Table: Biological Activity Summary

| Biological Activity | Effect of PGD2 | Effect of this compound |

|---|---|---|

| Immune Response | Promotes mast cell recruitment | Inhibits mast cell recruitment |

| Neuronal Survival | Induces cell death | Protects against cell death |

| Receptor Activation | Activates DP1 (pro-inflammatory) | Reduces DP1 activation |

| Allergic Response | Exacerbates symptoms | Alleviates symptoms |

Applications De Recherche Scientifique

Key Mechanisms:

- Inhibition of Tumor Growth: Pgd2-IN-1 has demonstrated anti-proliferative effects in several cancer types by modulating PGD2 levels, which can either promote or inhibit tumor growth depending on concentration and context .

- Immunomodulation: The compound affects immune cell recruitment and activation, particularly in allergic responses and inflammatory conditions .

Case Study: Diffuse Large B-cell Lymphoma (DLBCL)

Research indicates that high concentrations of PGD2 can inhibit DLBCL cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. The use of this compound enhances these effects by regulating PGD2 levels, making it a promising candidate for therapeutic strategies against DLBCL .

| Parameter | Effect of High Concentration PGD2 | Role of this compound |

|---|---|---|

| Cell Proliferation | Inhibition | Enhanced anti-tumor activity |

| Apoptosis Rates | Increased | Potentiates apoptosis |

| Cell Cycle Arrest | G0/G1 phase arrest | Further promotes cell cycle regulation |

Case Study: Allergic Responses

This compound has been studied for its role in modulating allergic reactions. In models of asthma, the inhibition of PGD2 signaling leads to reduced eosinophil recruitment and inflammation, suggesting that this compound could be beneficial in treating allergic diseases .

| Condition | PGD2 Role | This compound Application |

|---|---|---|

| Asthma | Promotes eosinophil activation | Reduces inflammation |

| Acute Lung Injury | Anti-inflammatory effects | Enhances vascular barrier function |

Research Findings

Recent studies have highlighted the dual role of PGD2 in various diseases, emphasizing the need for careful modulation through compounds like this compound.

Table: Summary of Research Findings

Propriétés

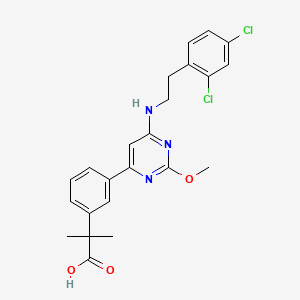

IUPAC Name |

2-[3-[6-[2-(2,4-dichlorophenyl)ethylamino]-2-methoxypyrimidin-4-yl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2N3O3/c1-23(2,21(29)30)16-6-4-5-15(11-16)19-13-20(28-22(27-19)31-3)26-10-9-14-7-8-17(24)12-18(14)25/h4-8,11-13H,9-10H2,1-3H3,(H,29,30)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKKCRCBBAXLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C2=CC(=NC(=N2)OC)NCCC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885066-67-1 | |

| Record name | MDK-66671 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885066671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDK-66671 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXZ83H2X06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.